

Application Note: In Vivo Administration of N-(6-Chloroquinolin-2-yl)acetamide

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Compound of Interest

Compound Name: *N*-(6-Chloroquinolin-2-yl)acetamide

Cat. No.: B14120598

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Executive Summary

N-(6-Chloroquinolin-2-yl)acetamide (CAS: 2221953-66-6) is a synthetic aminoquinoline derivative. While often used as an intermediate in the synthesis of complex pharmaceutical agents (e.g., potential kinase inhibitors or GPCR ligands), its direct administration in animal models requires specific formulation strategies due to the planar, lipophilic nature of the quinoline scaffold. This guide provides a standardized workflow for formulation selection, pharmacokinetic (PK) assessment, and dose-range finding (DRF) to ensure reproducible in vivo data.

Physicochemical Profile & Formulation Strategy

Compound Properties[1][2][3][4][5]

- Chemical Formula: C₁₁H₉ClN₂O[1][2]
- Molecular Weight: 220.65 g/mol
- Predicted LogP: ~2.1 – 2.5 (Moderate Lipophilicity)

- Solubility: Low in neutral aqueous buffers; moderate in organic solvents (DMSO, DMA).

Formulation Decision Tree

The primary challenge with quinoline acetamides is precipitation in the gastrointestinal tract or at the injection site. The following tiered approach is recommended:

Tier 1: Standard Vehicle (IV/IP/PO)

- Composition: 5% DMSO + 40% PEG400 + 55% Saline/Water.
- Use Case: Initial PK studies; doses < 10 mg/kg.

Tier 2: Suspension Vehicle (PO High Dose)

- Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.
- Use Case: Toxicology studies; doses > 30 mg/kg. Requires micronization.

Tier 3: Complexation (IV High Dose)

- Composition: 10-20% HP- β -Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in Saline.
- Use Case: If Tier 1 causes hemolysis or precipitation; improves solubility and stability.

Experimental Protocols

Protocol A: Single-Dose Pharmacokinetics (SDPK)

Objective: Determine oral bioavailability (%F), half-life ($t_{1/2}$), and clearance (Cl) in rodents (Rat/Mouse).

Study Design:

- Species: Sprague-Dawley Rats (Male, n=3 per arm) or C57BL/6 Mice (Male, n=3 per timepoint).
- Fasting: Overnight fasting (food removed 12h pre-dose, water ad libitum).

Dosing Regimen:

| Group | Route | Dose (mg/kg) | Vehicle | Concentration (mg/mL) | Volume (mL/kg) |
|-------|----------|--------------|---|-----------------------|---------------------|
| G1 | IV Bolus | 1 - 2 | 5% DMSO/40% PEG400/55 % Saline | 0.5 - 1.0 | 2 (Rat) / 5 (Mouse) |

| G2 | PO (Gavage) | 5 - 10 | 0.5% MC / 0.1% Tween 80 | 1.0 - 2.0 | 5 (Rat) / 10 (Mouse) |

Sampling Schedule:

- Blood Collection: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Matrix: Plasma (K2EDTA anticoagulant).
- Processing: Centrifuge at 3000g for 10 min at 4°C. Store plasma at -80°C.

Bioanalysis (LC-MS/MS):

- Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
- MRM Transition: m/z 221.1 [M+H]⁺ → 179.1 (Loss of acetyl group) or 144.0 (Quinoline core fragment).

Protocol B: Maximum Tolerated Dose (MTD) & 7-Day DRF

Objective: Establish the safety window for efficacy studies. Aminoquinolines can carry risks of phototoxicity or QT prolongation; monitor clinical signs closely.

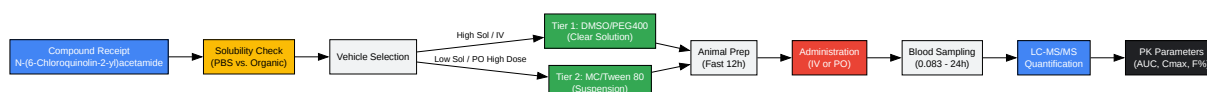
Workflow:

- Phase 1 (Acute Escalation): Administer single doses to separate cohorts (n=2 rats/dose) with 48h washout/observation.
 - Start Dose: 10 mg/kg (PO).
 - Escalation: 30, 100, 300 mg/kg.
 - Stop Criteria: >10% body weight loss, lethargy, tremors, or ataxia.
- Phase 2 (7-Day Repeat Dose): Once MTD is estimated, dose daily for 7 days at MTD and 0.5x MTD.
 - Endpoints: Daily body weight, clinical observations, gross necropsy (liver/kidney weights).

Visualized Workflows

Pharmacokinetic Study Workflow

The following diagram illustrates the critical path for the SDPK study, highlighting the decision points for vehicle selection and sample processing.

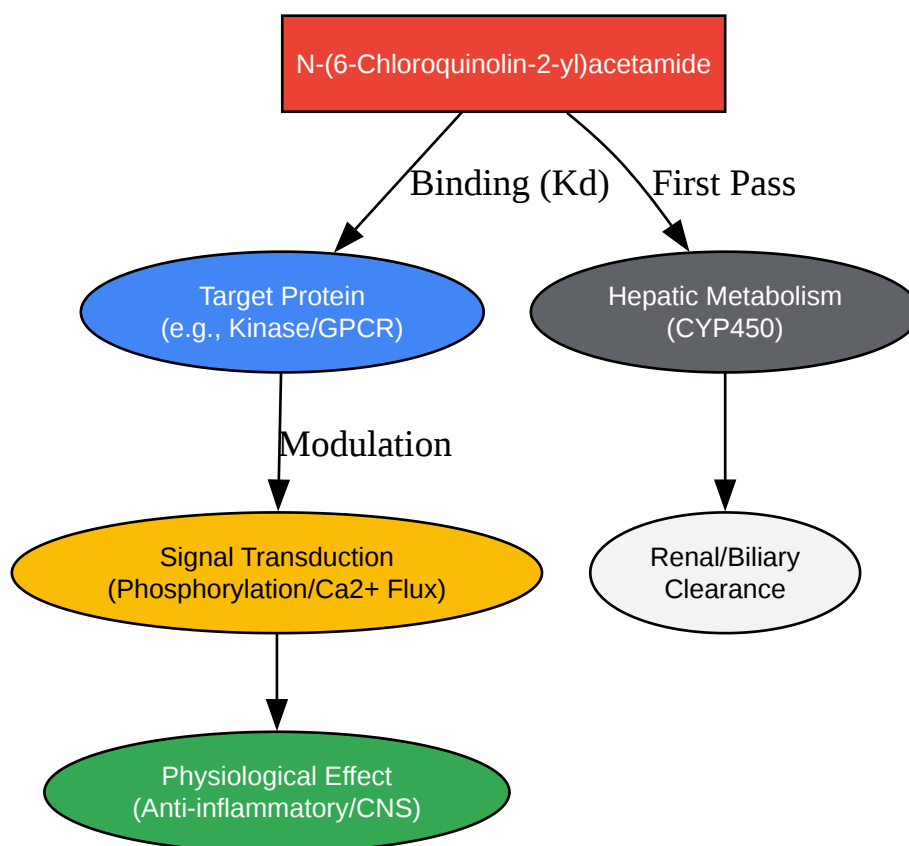


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Caption: Workflow for Single-Dose Pharmacokinetic (SDPK) evaluation, detailing vehicle selection logic and study phases.

Mechanism of Action (Hypothetical Context)

While the specific target of this NCE may vary, quinoline acetamides often interact with specific enzymes or receptors. The diagram below illustrates a generalized pathway investigation for quinoline-based probes.



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Caption: Generalized pharmacological interaction and disposition pathway for quinoline-based NCEs.

Safety & Handling Guidelines

- Hazard Classification: Treat as a potential Skin Irritant (H315) and Eye Irritant (H319). Quinoline derivatives may possess genotoxic potential; handle with care.
- PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder in a fume hood.
- Waste Disposal: Collect all biological waste (bedding, carcasses) as hazardous chemical waste due to potential metabolite excretion.

References

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Sources

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- 2. [barcelonafinechemicals.com](https://www.barcelonafinechemicals.com) [[barcelonafinechemicals.com](https://www.barcelonafinechemicals.com)]
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